alpha-Methyl-5-hydroxytryptamine maleate

Vue d'ensemble

Description

Alpha-Methyl-5-hydroxytryptamine (alpha-Me-5-HT) is a serotonergic agent that has been studied for its binding affinity to various serotonin (5-HT) receptor subtypes. It has been considered to be selective for 5-HT2 receptors, but recent findings suggest that it may not be as selective as previously thought. The compound has been examined for its interaction with newly discovered 5-HT1D and 5-HT1E sites, revealing a lack of high selectivity for these receptor subtypes .

Synthesis Analysis

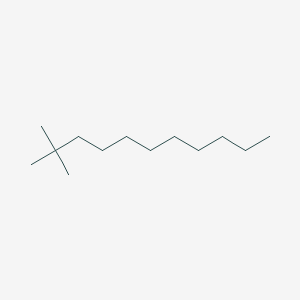

The synthesis of alpha-Me-5-HT involves a sequence of chemical reactions starting from substituted indoles. A key step in the synthesis is the reductive amination of substituted indole-2-propanones with alpha-methylbenzylamine. This is followed by chromatographic separation of diastereomeric amines and catalytic N-debenzylation to afford the pure alpha-Me-5-HT enantiomers. An improved method for preparing indole-2-propanones has also been developed, which is crucial for the synthesis of alpha-Me-5-HT .

Molecular Structure Analysis

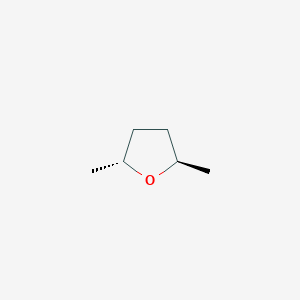

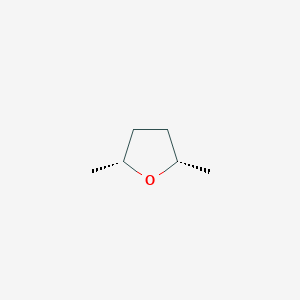

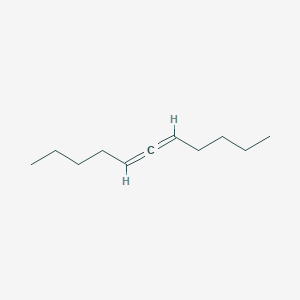

The molecular structure of alpha-Me-5-HT is characterized by the presence of an alpha-methyl group attached to the ethylamine side chain of the tryptamine structure. This modification is significant as it influences the binding affinity and selectivity of the molecule towards different serotonin receptor subtypes. The binding conformation of alpha-Me-5-HT at the 5-HT1B receptor suggests that the ethylamine side chain is trans and lies in a plane perpendicular to the indole ring plane .

Chemical Reactions Analysis

Alpha-Me-5-HT interacts with various serotonin receptors through different binding affinities. It has been shown to have a low affinity for 5-HT1A, 5-HT1B, 5-HT1C, and 5-HT1D sites, and a very low affinity for 5-HT1E sites. The affinity for 5-HT2 sites varies depending on the radioligand used to label the sites, indicating that alpha-Me-5-HT may act as a mixed 5-HT1/5-HT2 agonist. This suggests that the molecule can participate in a range of chemical reactions within the body, depending on the receptor subtype it interacts with .

Physical and Chemical Properties Analysis

The physical and chemical properties of alpha-Me-5-HT, such as solubility, melting point, and stability, are not explicitly detailed in the provided papers. However, the synthesis and receptor affinity studies imply that the molecule is stable enough to be synthesized and tested in laboratory conditions. The optical purity of the synthesized enantiomers, established by chiral HPLC analysis, indicates that the compound can exist in different enantiomeric forms, which may have distinct physical and chemical properties .

Applications De Recherche Scientifique

1. Cardiovascular Effects

Alpha-Methyl-5-hydroxytryptamine maleate, as an agonist of 5-HT2B serotonin receptors, has been studied for its effects on the pumping function of the heart. Research on rats with forced motor behavior demonstrated that this compound can influence heart rate, stroke volume, and cardiac output, especially in swim-trained rats (Abzalov et al., 2015).

2. Neurological and Behavioral Studies

The effects of this compound on maternal aggressive behavior in rats were explored, particularly when microinjected into specific brain sites. This research helps in understanding the role of serotonin receptors in aggression and fear responses (de Almeida et al., 2006).

3. Gastrointestinal Research

The compound's role in the release of 5-hydroxytryptamine (5-HT) from enterochromaffin cells, which is significant in gut motility and secretion regulation, was examined. This study highlights the potential of this compound as a tool in understanding gastrointestinal functions (Kim et al., 2001).

4. Myenteric Neurons and Gut Function

Research also focused on how this compound affects the terminals of myenteric AH neurons in the guinea-pig ileum. Understanding these interactions is crucial for insights into gastrointestinal sensory mechanisms (Bertrand et al., 2000).

5. Hormonal Interactions

Studies examined how serotonin receptor subtypes, including those influenced by this compound, regulate the secretion of atrial natriuretic peptide (ANP) in the heart. This research contributes to our understanding of hormonal control in cardiac function (Cao et al., 2003).

6. Psychiatric Research

Investigations into the role of serotonin receptors in psychiatric conditions like Borderline Personality Disorder utilized analogs of alpha-Methyl-5-hydroxytryptamine. These studies provide insights into the complex neurochemical interactions in psychiatric disorders (Leyton et al., 2001).

7. Pain Modulation

The compound's role in modulating antinociception, or the suppression of pain response, in the spinal cord was investigated. Such research is essential for developing new pain management strategies (Jeong et al., 2004).

8. Neurological Control of Nociception

Further studies on how serotonin receptor subtypes, influenced by compounds like this compound, affect spinal wide dynamic range neurons provide insights into the neural control of pain (Liu et al., 2007).

Mécanisme D'action

Target of Action

Alpha-Methyl-5-hydroxytryptamine maleate primarily targets the 5-HT 2A/2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the neurotransmission of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

As an agonist of the 5-HT 2A/2C receptors, this compound binds to these receptors and activates them . This activation triggers a series of intracellular events, leading to the physiological responses associated with serotonin.

Biochemical Pathways

The activation of 5-HT 2A/2C receptors by this compound affects several biochemical pathways. These include the regulation of mood, appetite, and sleep, which are all influenced by serotonin neurotransmission .

Result of Action

The activation of 5-HT 2A/2C receptors by this compound can lead to various physiological effects. For instance, it has been associated with potent antinociceptive effects , which means it can reduce sensitivity to painful stimuli.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water suggests that it might be affected by the hydration status of the body . Additionally, factors such as pH and temperature could potentially influence its stability and action.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Alpha-Methyl-5-hydroxytryptamine Maleate is a selective agonist for the 5-HT 2B receptor, with pK i values of 8.4 at 5-HT 2B receptors . It interacts with these receptors, influencing their activity and playing a role in various biochemical reactions .

Cellular Effects

The interaction of this compound with 5-HT 2B receptors influences various types of cells and cellular processes . It can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with 5-HT 2B receptors . This can lead to changes in gene expression and influence the activity of various enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

This compound is transported and distributed within cells and tissues .

Propriétés

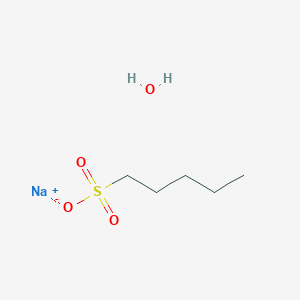

IUPAC Name |

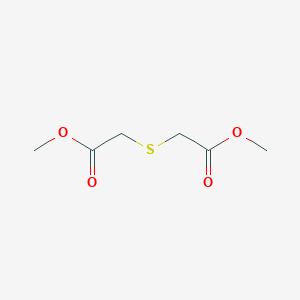

3-(2-aminopropyl)-1H-indol-5-ol;(Z)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O.C4H4O4/c1-7(12)4-8-6-13-11-3-2-9(14)5-10(8)11;5-3(6)1-2-4(7)8/h2-3,5-7,13-14H,4,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNHFSXRABPJLP-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CC1=CNC2=C1C=C(C=C2)O)N.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432894 | |

| Record name | alpha-Methyl-5-hydroxytryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97469-12-0 | |

| Record name | alpha-Methyl-5-hydroxytryptamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of α-Methyl-5-hydroxytryptamine maleate in the brain?

A1: α-Methyl-5-hydroxytryptamine maleate functions as a selective agonist of the 5-HT2A/2C serotonin receptors. These receptors are found throughout the brain and are involved in a variety of functions, including mood, sleep, and aggression. By activating these receptors, α-Methyl-5-hydroxytryptamine maleate can modulate the activity of neurons that express these receptors, ultimately influencing behavior.

Q2: The studies indicate that α-Methyl-5-hydroxytryptamine maleate has different effects on maternal aggression depending on where in the brain it is injected. Can you elaborate on these findings?

A2: This is a crucial observation highlighting the complexity of the brain's circuitry. Microinjections of α-Methyl-5-hydroxytryptamine maleate into the dorsal periaqueductal gray matter (DPAG) of postpartum rats were shown to significantly decrease maternal aggressive behavior, specifically the number of bites directed at an intruder []. In contrast, injections into the central amygdaloid nucleus were found to increase maternal aggression []. Interestingly, injections into the median preoptic area did not produce any significant changes in aggression levels []. This suggests that 5-HT2A/2C receptors in the DPAG might primarily contribute to the inhibition of aggression, while those in the central amygdala could play a role in promoting aggressive responses, particularly in the context of maternal defense.

Q3: What could be the reason behind the contrasting effects of α-Methyl-5-hydroxytryptamine maleate on maternal aggression when injected into the DPAG versus the central amygdala?

A3: The observed differences likely arise from the distinct neuronal circuits and their associated functions within these brain regions. The DPAG is known to be involved in mediating fear and anxiety responses, and its activation is generally associated with reduced aggression []. The central amygdala, on the other hand, plays a crucial role in processing threat and fear, and its activation can potentiate aggressive behaviors, possibly as a defensive response []. Therefore, while α-Methyl-5-hydroxytryptamine maleate activates 5-HT2A/2C receptors in both regions, the downstream effects on neuronal activity and behavior differ due to the distinct roles these regions play in regulating aggression.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.